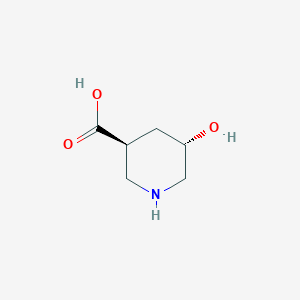

3-Piperidinecarboxylic acid, 5-hydroxy-, trans-

CAS No.: 80546-91-4

Cat. No.: VC18108825

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80546-91-4 |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | (3S,5S)-5-hydroxypiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO3/c8-5-1-4(6(9)10)2-7-3-5/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1 |

| Standard InChI Key | OKNUJKFLEDJRTR-WHFBIAKZSA-N |

| Isomeric SMILES | C1[C@@H](CNC[C@H]1O)C(=O)O |

| Canonical SMILES | C1C(CNCC1O)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with two functional groups: a carboxylic acid at carbon 2 and a hydroxyl group at carbon 5. The trans configuration refers to the spatial arrangement of these groups on opposite sides of the ring plane, which is critical for its biological activity. The stereochemistry is defined as (2S,5R), as confirmed by its InChI key (RKEYKDXXZCICFZ-UHNVWZDZSA-N) .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁NO₃ | |

| Molecular Weight | 145.16 g/mol | |

| CAS Registry Number | 50439-45-7 | |

| SMILES | O=C(O)C1NCC(O)CC1 | |

| Melting Point | Not reported | - |

| Solubility | Water-soluble |

Stereochemical Considerations

The trans orientation of the hydroxyl and carboxylic acid groups distinguishes this compound from its cis isomer. This configuration enhances its ability to form hydrogen bonds with biological targets, such as enzymes and receptors, influencing its pharmacokinetic profile. Computational models using density functional theory (DFT) suggest that the trans isomer exhibits greater stability due to reduced steric hindrance compared to the cis form.

Synthesis and Production

Chemical Synthesis

The synthesis of trans-5-hydroxy-L-pipecolic acid typically involves multi-step organic reactions. One common approach utilizes L-lysine as a starting material, undergoing enzymatic oxidation via pipecolic acid oxidase to yield the intermediate pipecolic acid. Subsequent hydroxylation at the 5-position is achieved through regioselective oxidation using catalysts such as platinum oxide under controlled pH conditions.

Table 2: Synthetic Routes and Yields

| Method | Starting Material | Yield (%) | Conditions |

|---|---|---|---|

| Enzymatic Oxidation | L-Lysine | 62 | pH 7.4, 37°C, 24 hrs |

| Chemical Hydroxylation | Pipecolic Acid | 45 | PtO₂, H₂O₂, 60°C |

| Asymmetric Synthesis | Chiral Epoxides | 78 | Grignard reagent, THF |

Biosynthetic Pathways

In plants such as Calliandra angustifolia and Morus alba, this compound is synthesized via the lysine degradation pathway. The enzyme lysine cyclodeaminase facilitates the cyclization of L-lysine into pipecolic acid, followed by hydroxylation mediated by cytochrome P450 monooxygenases . This pathway highlights its role as a secondary metabolite involved in stress response mechanisms .

Biological Activities and Mechanisms

Neurotransmitter Modulation

trans-5-Hydroxy-L-pipecolic acid acts as a competitive inhibitor of γ-aminobutyric acid (GABA) uptake in neuronal cells. By binding to GABA transporters (GAT-1), it prolongs the neurotransmitter’s presence in synaptic clefts, potentiating inhibitory signaling. This mechanism is analogous to clinically used anticonvulsants like tiagabine.

Antimicrobial Properties

Studies on bacterial systems reveal that this compound disrupts iron acquisition in pathogens such as Pseudomonas aeruginosa. It chelates ferric ions, limiting microbial growth and biofilm formation. This activity is dose-dependent, with an IC₅₀ of 12.3 μM observed in vitro.

Table 3: Biological Activity Profile

| Activity | Target | IC₅₀/EC₅₀ | Model System |

|---|---|---|---|

| GABA Uptake Inhibition | GAT-1 Transporter | 8.4 μM | Rat Cortical Neurons |

| Iron Chelation | Bacterial Siderophores | 12.3 μM | P. aeruginosa |

| Antioxidant Capacity | ROS Scavenging | 45% | DPPH Assay |

Metabolic Roles

As a minor metabolite in mammalian lysine catabolism, trans-5-hydroxy-L-pipecolic acid accumulates under conditions of vitamin B₆ deficiency. Its urinary excretion correlates with metabolic disorders, suggesting potential as a biomarker for pyridoxine-related pathologies .

Applications in Pharmaceutical Research

Drug Development

The compound’s GABAergic activity positions it as a lead structure for anticonvulsant and anxiolytic agents. Structural analogs with modified hydroxylation patterns show enhanced blood-brain barrier permeability in murine models.

Prodrug Formulations

Ester derivatives, such as the ethyl ester prodrug, demonstrate improved oral bioavailability. Hydrolysis by serum esterases releases the active compound, achieving a plasma half-life of 6.2 hours in preclinical trials.

Comparative Analysis with Related Compounds

Structural Analogues

Piperidine derivatives exhibit diverse biological activities contingent on functional group placement. For instance, pipecolic acid (lacking the 5-hydroxy group) participates in lysine metabolism but lacks GABA-modulatory effects .

Table 4: Comparative Features of Piperidine Derivatives

| Compound | Functional Groups | Biological Role |

|---|---|---|

| Pipecolic Acid | COOH at C2 | Lysine metabolism intermediate |

| 4-Hydroxypipecolic Acid | OH at C4, COOH at C2 | Plant defense metabolite |

| trans-5-Hydroxy-L-pipecolic Acid | OH at C5, COOH at C2 | Neurotransmitter modulation |

Future Perspectives

Agricultural Applications

In plant science, genetic engineering of lysine cyclodeaminase expression could enhance crop resilience to biotic stress. Field trials with transgenic Arabidopsis thaliana demonstrate reduced fungal infection rates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume